Chitinase-IN-1

Beschreibung

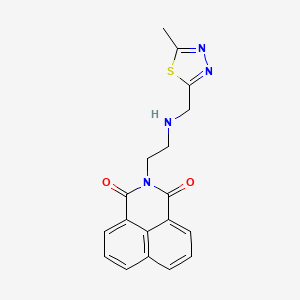

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPDOCZSFWEMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chitinase-IN-1 discovery and origin

An In-depth Technical Guide on the Discovery and Origin of Chitinase (B1577495) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a homopolymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall and the exoskeletons of invertebrates like insects.[1][2] The enzymes responsible for its degradation, chitinases, are vital for the growth, viability, and morphogenesis of these organisms.[3] Due to the absence of chitin in vertebrates, chitinases and the chitin biosynthesis pathway have become prime targets for developing specific antifungal agents and insecticides.[4][5] This technical guide provides a comprehensive overview of the discovery, origin, and characterization of chitinase inhibitors, using prominent examples from natural sources to illustrate the core principles and methodologies in this field.

Discovery and Origin of Chitinase Inhibitors

The search for chitinase inhibitors has largely focused on natural products, particularly those produced by soil microorganisms which are in a constant state of chemical warfare and have evolved to produce a diverse array of bioactive secondary metabolites.

Allosamidin (B1666888): A Pioneering Discovery

Allosamidin was the first specific chitinase inhibitor to be discovered, isolated in 1986 from the mycelium of Streptomyces sp. It is a pseudotrisaccharide with a unique structure composed of two N-acetyl-D-allosamine units and an allosamizoline (B1235175) moiety. Allosamidin is a potent and specific inhibitor of family 18 chitinases, which are found in a wide range of organisms, including insects, fungi, and mammals. Its discovery was a landmark in the field, providing a crucial chemical tool to study the function of chitinases and paving the way for the development of other inhibitors. Interestingly, in its producing organism, allosamidin also acts as a signaling molecule, promoting the production of certain chitinases, suggesting a complex regulatory role.

Argifin and Argadin: Fungal Metabolites

Following the discovery of allosamidin, screening efforts in other microorganisms led to the identification of new classes of chitinase inhibitors. Argifin was discovered in the fermentation broth of the fungus Gliocladium sp. FTD-0668. Argadin was also isolated from a cultured broth of a soil microorganism. These compounds represent different chemical scaffolds with the ability to inhibit chitinase activity, broadening the chemical space for inhibitor development.

Bisdionin C and F: Rational Design

The bisdionin family of inhibitors showcases a more modern approach to drug discovery. While Bisdionin C was identified as a potent inhibitor of GH18 chitinases, further development using rational, structure-based design led to the creation of Bisdionin F. By analyzing the co-crystal structure of Bisdionin C with acidic mammalian chitinase (AMCase), researchers were able to design Bisdionin F with significantly improved selectivity for AMCase over other human chitinases like chitotriosidase (CHIT1). This highlights the power of combining natural product discovery with medicinal chemistry and structural biology to create highly specific inhibitors.

Data Presentation: Inhibitory Activity of Chitinase Inhibitors

The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several key inhibitors against a range of chitinases.

| Inhibitor | Chitinase Source | Target Enzyme | IC50 (µM) |

| Argifin | Serratia marcescens | SmChiB | 6.4 |

| Aspergillus fumigatus | AfChiB1 | 1.1 | |

| Human | hCHT | 4.5 | |

| Bisdionin C | Aspergillus fumigatus | AfChiB1 | 0.2 |

| Human | hCHT | 8.3 | |

| Human | AMCase | 3.4 | |

| Bisdionin F | Human | hAMCase | 0.92 |

| Mouse | mAMCase | 2.2 |

Experimental Protocols

The discovery and characterization of chitinase inhibitors rely on robust and sensitive enzymatic assays. Below are detailed protocols for a common screening method and the subsequent determination of inhibitor potency.

Protocol 1: Fluorometric Screening Assay for Chitinase Inhibitors

This protocol is based on the enzymatic cleavage of a fluorogenic chitin substrate, which releases a detectable fluorescent signal.

A. Required Materials and Reagents

-

Enzyme: Purified chitinase of interest.

-

Substrate: 4-methylumbelliferyl (4-MU) labeled chitin substrate (e.g., 4-methylumbelliferyl N,N'-diacetylchitobioside).

-

Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0).

-

Inhibitors: Test compounds and a known inhibitor (positive control) dissolved in DMSO.

-

Instrumentation: 96-well microplate reader with fluorescence detection capabilities.

B. Assay Procedure

-

Compound Plating: Dispense 1 µL of each test compound solution into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

Enzyme Addition: Prepare a working solution of the chitinase in cold Assay Buffer. Add 50 µL of the chitinase solution to each well.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of the 4-MU substrate in the Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

Signal Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. The activity in the presence of test compounds is then normalized to the activity of the negative control (DMSO). A significant reduction in the reaction rate indicates potential inhibitory activity.

Protocol 2: Determination of IC50 Values

Once potential inhibitors are identified, a dose-response experiment is performed to determine their IC50 value.

A. Procedure

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

Perform the fluorometric assay as described in Protocol 1, using the different concentrations of the inhibitor.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better understand the context of chitinase inhibitor discovery, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.

References

- 1. Bisdionin C; CAS Number 74857-22-0 [aobious.com]

- 2. Chitinase inhibitor allosamidin is a signal molecule for chitinase production in its producing Streptomyces II. Mechanism for regulation of chitinase production by allosamidin through a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Target Enzyme Specificity of Chitinase Inhibitors

Disclaimer: The specific compound "Chitinase-IN-1" is not found in publicly available scientific literature. This guide has been constructed to address the core topic of chitinase (B1577495) inhibitor target specificity, using human Chitotriosidase-1 (CHIT1) as the primary target enzyme. The quantitative data and inhibitor name are representative examples designed to illustrate the principles and methodologies requested.

Introduction to Human Chitinases and Their Inhibition

Chitin is the second most abundant polysaccharide in nature, forming the primary structural component of fungal cell walls and the exoskeletons of insects and crustaceans.[1] While mammals do not synthesize chitin, they possess two active chitinases belonging to the Glycoside Hydrolase Family 18 (GH18): Chitotriosidase-1 (CHIT1) and Acidic Mammalian Chitinase (AMCase).[1][2]

Chitotriosidase-1 (CHIT1) is the first mammalian chitinase that was discovered.[3] It is primarily secreted by activated macrophages and neutrophils and plays a role in the innate immune system by degrading chitin-containing pathogens.[3] However, elevated CHIT1 levels are strongly associated with several inflammatory and fibrotic diseases, including Gaucher disease, sarcoidosis, and idiopathic pulmonary fibrosis. This pathological involvement makes CHIT1 a compelling therapeutic target for drug development.

This guide focuses on the target specificity of a representative selective inhibitor, herein referred to as Inhibitor-A1 , against human CHIT1. Understanding the specificity profile is critical for developing effective therapeutics with minimal off-target effects.

Target Enzyme Specificity of Inhibitor-A1

The efficacy and safety of a therapeutic inhibitor are fundamentally dependent on its specificity for the intended target. Inhibitor-A1 was profiled against a panel of human glycosyl hydrolases to determine its selectivity. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Inhibitory Activity

The data below summarizes the inhibitory profile of Inhibitor-A1. Lower IC50 values indicate higher potency.

| Enzyme Target | Family | Function | Inhibitor-A1 IC50 (nM) |

| CHIT1 (Human) | GH18 | Chitin Degradation, Innate Immunity | 25 |

| AMCase (Human) | GH18 | Chitin Degradation, Allergic Inflammation | 850 |

| CHI3L1 (YKL-40) | GH18 | Chitinase-like protein (no activity) | > 10,000 |

| Hexosaminidase A | GH20 | Glycoprotein Degradation | > 50,000 |

| Lysozyme | GH22 | Bacterial Cell Wall Degradation | > 50,000 |

Table 1: Specificity profile of Inhibitor-A1 against a panel of human glycosyl hydrolases. Data is representative.

The results clearly indicate that Inhibitor-A1 is a potent and selective inhibitor of CHIT1, exhibiting over 30-fold selectivity against the closely related AMCase and negligible activity against other tested glycosyl hydrolases.

Experimental Protocols

The following protocol details the methodology used to determine the IC50 values for chitinase inhibitors like Inhibitor-A1.

Fluorometric Assay for CHIT1 Activity and Inhibition

This assay measures the enzymatic cleavage of a fluorogenic substrate.

1. Reagents and Buffers:

-

Assay Buffer: McIlvain buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2).

-

Enzyme: Recombinant human CHIT1, diluted in Assay Buffer to a final concentration of 2x the desired assay concentration.

-

Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-NAG3), prepared as a 22 µM stock solution in Assay Buffer.

-

Inhibitor: Inhibitor-A1, serially diluted in DMSO and then further diluted in Assay Buffer to create a 2x concentration series.

-

Stop Solution: 0.3 M Glycine-NaOH buffer, pH 10.6.

2. Assay Procedure (96-well plate format):

-

Add 50 µL of the 2x inhibitor dilutions to the wells of a black 96-well microplate. For control wells (100% activity and 0% activity), add 50 µL of Assay Buffer with DMSO.

-

Add 50 µL of the 2x CHIT1 enzyme solution to the inhibitor and 100% activity control wells. Add 50 µL of Assay Buffer to the 0% activity (blank) wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of the 22 µM 4-MU-NAG3 substrate solution to all wells. The final reaction volume is 200 µL.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Terminate the reaction by adding 100 µL of Stop Solution to all wells.

-

Measure the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

3. Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Visualizations: Workflows and Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the fluorometric assay used to determine inhibitor potency.

References

- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

Chitinase Inhibitors: A Technical Guide to Their Activity and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods. The enzymes that hydrolyze chitin, known as chitinases, are essential for the growth, development, and viability of these organisms. Consequently, the inhibition of chitinase (B1577495) activity represents a promising strategy for the development of novel antifungal agents and insecticides. As chitin is not synthesized by vertebrates, chitinases are an attractive and specific therapeutic target.

While the user requested information on "Chitinase-IN-1," this is not a standard nomenclature for a specific, publicly documented chitinase inhibitor. Therefore, this technical guide will focus on well-characterized, naturally occurring chitinase inhibitors, Allosamidin and Argifin , as representative examples to provide an in-depth overview of their activity across various organisms, the experimental protocols for their characterization, and the signaling pathways they impact.

Data Presentation: Inhibitory Activity of Chitinase Inhibitors

The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the reported inhibitory activities of Allosamidin and Argifin against a range of family 18 chitinases from different organisms.

Table 1: Inhibitory Activity of Allosamidin against Various Family 18 Chitinases [1]

| Organism Source | Enzyme | IC50 | Ki | Assay Conditions |

| Candida albicans | Chitinase | 0.2 µM | 0.1 µM | Radiometric assay |

| Saccharomyces cerevisiae | Chitinase | 1.6 µM | - | Fluorometric assay |

| Aspergillus fumigatus | ChiB1 | 127 µM | - | Fluorometric assay[2] |

| Bombyx mori (Silkworm) | Chitinase | - | - | Potent in vitro inhibitor[3] |

| Human | Chitotriosidase (CHIT1) | 0.019 µM | 0.012 µM | Fluorometric assay |

| Human | Acidic Mammalian Chitinase (AMCase) | 0.01 µM | 0.007 µM | Fluorometric assay |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specific assay conditions. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Inhibitory Activity of Argifin against Various Family 18 Chitinases [4][5]

| Organism Source | Enzyme | IC50 (µM) | Temperature (°C) |

| Lucilia cuprina (Australian sheep blowfly) | LcChi | 3.7 | 37 |

| Lucilia cuprina (Australian sheep blowfly) | LcChi | 0.10 | 20 |

| Serratia marcescens | SmChiA | 0.025 | N/A |

| Serratia marcescens | SmChiB | 6.4 | N/A |

| Aspergillus fumigatus | AfChiB1 | 1.1 | N/A |

| Human | Chitotriosidase (hCHT) | 4.5 | N/A |

N/A: Not available in the cited literature.

Experimental Protocols

The characterization of chitinase inhibitors relies on robust and reproducible experimental assays. The following are detailed methodologies for commonly used fluorometric and radiometric assays.

Protocol 1: Fluorometric Chitinase Inhibition Assay

This is a highly sensitive method for measuring chitinase activity and its inhibition.

Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MUTC), which is non-fluorescent. Chitinase cleaves the substrate, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4MU). The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Materials:

-

Purified chitinase enzyme

-

Assay Buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 6.0)

-

Substrate Stock: 4-MUTC dissolved in DMSO

-

Stop Solution: 1 M Na2CO3 or other high pH buffer

-

4MU Standard for generating a standard curve

-

Chitinase inhibitor (e.g., Allosamidin or Argifin)

-

96-well black microplates

Procedure:

-

Preparation: Prepare serial dilutions of the chitinase inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the purified chitinase enzyme, and the different concentrations of the inhibitor. Include a "no inhibitor" control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUTC substrate to all wells.

-

Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Chitinase Inhibition Assay

This method offers high sensitivity and specificity by directly measuring the enzymatic cleavage of a radiolabeled substrate.

Principle: The assay is based on the separation of the insoluble, polymeric radiolabeled chitin substrate (e.g., [³H]chitin) from the soluble, radiolabeled chitooligosaccharide products. The amount of radioactivity in the supernatant is directly proportional to the chitinase activity.

Materials:

-

Purified chitinase enzyme

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

[³H]chitin substrate

-

Chitinase inhibitor (e.g., Allosamidin)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation of Radiolabeled Substrate: Colloidal chitin is prepared from purified chitin and then radiolabeled using [³H]acetic anhydride. The unincorporated radioactivity is removed by washing.

-

Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer and the purified chitinase enzyme. Add serial dilutions of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the assay temperature.

-

Reaction Initiation: Initiate the reaction by adding the [³H]chitin substrate to all tubes.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the chitinase for a fixed period (e.g., 30-60 minutes).

-

Reaction Termination and Separation: Terminate the reaction by adding a precipitating agent (e.g., trichloroacetic acid) and centrifuging to pellet the unreacted [³H]chitin.

-

Radioactivity Measurement: Transfer an aliquot of the supernatant containing the soluble radiolabeled products to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration based on the reduction in radioactivity in the supernatant compared to the control without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of chitinases can have significant downstream effects on cellular signaling and organismal physiology. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow in the study of chitinase inhibitors.

In mammals, chitinases are implicated in inflammatory responses, particularly in allergic diseases like asthma. Inhaled chitin from allergens can trigger an immune response leading to the production of chitinases, which in turn can amplify the inflammatory cascade.

Allosamidin and Argifin are potent, naturally occurring inhibitors of family 18 chitinases with demonstrated activity against enzymes from a broad range of organisms, including fungi, insects, and humans. Their well-defined mechanisms of action and the availability of robust experimental protocols for their characterization make them invaluable tools for basic research and as lead compounds for the development of novel therapeutics and agrochemicals. The detailed information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of chitinase inhibition in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases [frontiersin.org]

- 3. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Chitinase-IN-1 biological function and activity

An In-depth Technical Guide to the Chitinase (B1577495) Inhibitor Argifin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods. The enzymes that hydrolyze chitin, known as chitinases, are essential for the growth, development, and viability of these organisms. Consequently, the inhibition of chitinase activity has emerged as a promising strategy for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases such as asthma.[1][2] Argifin, a cyclic pentapeptide natural product isolated from the soil microorganism Gliocladium sp. FTD-0668, is a potent and selective inhibitor of family 18 chitinases.[1] This technical guide provides a comprehensive overview of the biological function, activity, and mechanism of action of Argifin.

Biological Function and Activity

Argifin demonstrates a broad spectrum of inhibitory activity against various family 18 chitinases, which are found in a wide range of organisms including insects, fungi, and humans.[3] In insects, chitinases are crucial for molting, and inhibition of these enzymes can disrupt this vital process.[3] The inhibitory action of Argifin against insect chitinases, such as that from the blowfly (Lucilia cuprina), underscores its potential as an insecticide.

In the context of human health, chitinases like acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) are implicated in the pathophysiology of inflammatory and fibrotic diseases. For instance, elevated chitinase levels are associated with Th2 cytokine-driven inflammatory responses in asthma. By inhibiting these mammalian chitinases, Argifin presents a potential therapeutic avenue for such conditions.

Quantitative Inhibitory Activity of Argifin

The inhibitory potency of Argifin against a variety of chitinases has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Chitinase Source Organism | Target Enzyme | IC50 (µM) | Temperature (°C) |

| Serratia marcescens | SmChiA | 0.025 | Not Specified |

| Serratia marcescens | SmChiB | 6.4 | Not Specified |

| Aspergillus fumigatus | AfChiB1 | 1.1 | Not Specified |

| Human | Chitotriosidase | 4.5 | Not Specified |

| Australian sheep blowfly (Lucilia cuprina) | LcChi | 0.10 | 20 |

| Australian sheep blowfly (Lucilia cuprina) | LcChi | 3.7 | 37 |

[Data sourced from multiple references.]

Mechanism of Action

Argifin functions as a competitive inhibitor of family 18 chitinases. Its mechanism of action is attributed to its structural mimicry of the natural chitin substrate. X-ray crystallography studies of Argifin in complex with chitinases have provided detailed insights into its binding mode. Argifin occupies the active site of the enzyme, preventing the binding and subsequent hydrolysis of chitin. This detailed structural understanding of the Argifin-chitinase interaction provides a rational basis for the design and development of more potent and selective next-generation chitinase inhibitors.

Signaling Pathways

In human inflammatory diseases like asthma, chitin-containing allergens can trigger an immune response leading to the release of chitinases from macrophages and epithelial cells. These enzymes can amplify the type 2 immune response, which is characterized by the production of cytokines such as IL-4, IL-5, and IL-13. IL-13, in particular, can create a positive feedback loop by further inducing the expression of acidic mammalian chitinase (AMCase). By inhibiting chitinase activity, Argifin can potentially disrupt this inflammatory cascade.

Experimental Protocols

Chitinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like Argifin against a specific chitinase using a fluorometric substrate.

Materials:

-

Purified chitinase enzyme

-

Argifin (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetylchitobioside)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare serial dilutions of Argifin in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the Argifin dilutions, and the purified chitinase solution. Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic chitinase substrate to all wells.

-

Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity in the microplate reader.

-

Calculate the percentage of inhibition for each Argifin concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Argifin concentration and fitting the data to a dose-response curve.

All-Solid-Phase Synthesis of Argifin

The total synthesis of Argifin can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

General Steps:

-

Resin Preparation: Start with a suitable resin (solid support) that is functionalized with a linker to which the first amino acid can be attached.

-

Amino Acid Coupling: The first protected amino acid is coupled to the resin.

-

Deprotection: The protecting group on the N-terminus of the resin-bound amino acid is removed.

-

Sequential Coupling: The next protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.

-

Repeat: Steps 3 and 4 are repeated for each subsequent amino acid in the Argifin sequence.

-

Cleavage: Once the linear pentapeptide is assembled, it is cleaved from the resin support.

-

Cyclization: The linear peptide is then cyclized in solution to form the final Argifin macrocycle.

-

Purification: The crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

In-Depth Technical Review of Chitinase-IN-1: A Potent Inhibitor of Insect Chitinolytic Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-1 is a synthetic insecticidal compound that demonstrates significant inhibitory activity against key enzymes in the chitin (B13524) degradation pathway of insects, particularly the Asian corn borer (Ostrinia furnacalis). As a potent inhibitor of both chitinase (B1577495) and N-acetylglucosaminidase, this compound presents a promising avenue for the development of novel pest management strategies. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation.

Biochemical Profile and Mechanism of Action

This compound is a thalimide derivative with the chemical name 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione. Its molecular formula is C₁₈H₁₆N₄O₂S.

The primary mechanism of action of this compound is the inhibition of enzymes crucial for the molting process in insects. Chitin, a polymer of N-acetylglucosamine, is a major component of the insect exoskeleton. The breakdown of old cuticle and the synthesis of a new one are tightly regulated by a suite of enzymes, including chitinases and N-acetylglucosaminidases. By inhibiting these enzymes, this compound disrupts the normal growth and development of insects, leading to mortality.

Quantitative Inhibition Data

The inhibitory effects of this compound have been quantified against chitinase and N-acetylglucosaminidase. The available data is summarized in the table below.

| Enzyme Target | Inhibitor Concentration | % Inhibition |

| Chitinase | 50 µM | 75% |

| N-acetylglucosaminidase | 20 µM | 67% |

Data sourced from commercial supplier information referencing patent CN 103641825 A.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in patent CN 103641825 A. A generalized synthetic workflow is outlined below.

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol (Based on general procedures for similar compounds):

-

Synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide: A mixture of 1,8-naphthalic anhydride and ethanolamine is refluxed in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to yield N-(2-hydroxyethyl)-1,8-naphthalimide.

-

Synthesis of N-(2-chloroethyl)-1,8-naphthalimide: N-(2-hydroxyethyl)-1,8-naphthalimide is reacted with a chlorinating agent like thionyl chloride, typically in an inert solvent. The excess thionyl chloride is removed under reduced pressure, and the crude product is purified.

-

Synthesis of this compound: N-(2-chloroethyl)-1,8-naphthalimide is reacted with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated, and after completion, the product is isolated by precipitation with water, followed by filtration and purification.

Experimental Protocols

Chitinase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against insect chitinase, based on methods described for similar studies.

Materials:

-

Chitinase enzyme (e.g., from Ostrinia furnacalis)

-

Colloidal chitin (substrate)

-

Phosphate (B84403) buffer (pH 6.0-8.0, optimal pH should be predetermined for the specific enzyme)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, chitinase enzyme solution, and a specific concentration of this compound. A control reaction should be prepared without the inhibitor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

-

Initiate the enzymatic reaction by adding the colloidal chitin substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding DNS reagent and heating the mixture (e.g., in a boiling water bath for 5-10 minutes).

-

After cooling to room temperature, measure the absorbance of the solution at 540 nm.

-

The amount of reducing sugars produced is determined from a standard curve prepared with N-acetylglucosamine.

-

The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Caption: Workflow for chitinase inhibition assay.

N-acetylglucosaminidase Inhibition Assay

A similar protocol can be adapted for measuring the inhibition of N-acetylglucosaminidase, with the key difference being the substrate used.

Materials:

-

N-acetylglucosaminidase enzyme

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (substrate)

-

Appropriate buffer (e.g., citrate (B86180) or phosphate buffer)

-

This compound

-

Stop solution (e.g., 0.5 M Na₂CO₃)

-

Spectrophotometer

Procedure:

-

Follow a similar setup as the chitinase assay, preparing a reaction mixture with buffer, enzyme, and inhibitor.

-

Initiate the reaction by adding the pNAG substrate.

-

Incubate under optimal conditions.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition as described previously.

Signaling Pathways

While the direct mechanism of this compound is enzymatic inhibition, this action has downstream consequences on the signaling pathways that regulate insect molting. The precise signaling cascade affected by the inhibition of chitinolytic enzymes is complex and involves hormonal regulation, primarily by ecdysteroids and juvenile hormone. Disruption of chitin degradation can be hypothesized to interfere with the feedback mechanisms that control the expression of genes involved in molting.

Caption: Logical relationship of this compound's action.

Conclusion

This compound is a potent, dual-action inhibitor of insect chitinase and N-acetylglucosaminidase. Its targeted mechanism of action, disrupting the essential molting process in insects like Ostrinia furnacalis, makes it a valuable lead compound in the development of new-generation insecticides. Further research into its target specificity, in vivo efficacy, and potential environmental impact will be crucial for its practical application in agriculture. The detailed synthetic and experimental protocols provide a solid foundation for researchers to further investigate and build upon the potential of this promising insecticidal agent.

The Inhibitory Pathway of Chitinase-IN-1: A Technical Guide

An In-depth Examination of a Novel Chitinase (B1577495) Inhibitor and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Chitinase-IN-1" (CAS 1579991-61-9) is a documented inhibitor of insect chitinase and N-acetyl-hexosaminidase, detailed public data on its specific inhibitory pathways and mechanism of action remains limited. Initial findings indicate that at a concentration of 50 µM, it demonstrates 75% inhibition of glycosidase, and at 20 µM, it shows 67% inhibition of N-acetylglucosaminidase. To provide a comprehensive technical guide that fulfills the requirements for in-depth pathway analysis, quantitative data, and detailed experimental protocols, this document will focus on a well-characterized, first-in-class, and clinically relevant chitinase inhibitor, OATD-01 . This potent and selective inhibitor of human chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase) serves as an exemplary model for understanding the therapeutic potential of targeting chitinases in inflammatory and fibrotic diseases.

OATD-01 is an orally active small molecule that has shown significant promise in preclinical and clinical studies for conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][2] This guide will delve into the core inhibitory mechanisms of OATD-01, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Quantitative Data: Inhibitory Profile of OATD-01

The inhibitory potency of OATD-01 has been rigorously quantified against its primary targets, human and murine CHIT1 and AMCase. The following tables summarize the key in vitro inhibitory constants.

| Enzyme Target | Inhibitor | IC50 (nM) | Reference |

| Human Chitotriosidase 1 (hCHIT1) | OATD-01 | 23 | [3] |

| Murine Chitotriosidase 1 (mCHIT1) | OATD-01 | 28 | [3] |

| Human Acidic Mammalian Chitinase (hAMCase) | OATD-01 | 9 | [3] |

| Murine Acidic Mammalian Chitinase (mAMCase) | OATD-01 | 7.8 |

| Enzyme Target | Inhibitor | Ki (nM) | Reference |

| Human Chitotriosidase 1 (hCHIT1) | OATD-01 | 17.3 | |

| Murine Chitotriosidase 1 (mCHIT1) | OATD-01 | 26.05 | |

| Human Acidic Mammalian Chitinase (hAMCase) | OATD-01 | 4.8 | |

| Murine Acidic Mammalian Chitinase (mAMCase) | OATD-01 | 5.7 |

Core Inhibitory Pathway and Mechanism of Action

OATD-01 exerts its therapeutic effects by directly inhibiting the enzymatic activity of CHIT1, a key enzyme implicated in the pathogenesis of chronic inflammatory and fibrotic diseases. CHIT1 is predominantly secreted by activated macrophages and is believed to play a crucial role in tissue remodeling. The inhibitory action of OATD-01 on CHIT1 disrupts downstream signaling cascades that promote fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.

Modulation of the TGF-β Signaling Pathway

TGF-β1 is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition. CHIT1 has been shown to amplify TGF-β1 signaling. It interacts with TGF-β receptor-associated protein 1 (TGFBRAP1), which enhances the canonical TGF-β signaling through SMAD proteins. Furthermore, CHIT1 can suppress the expression of SMAD7, an inhibitory SMAD that acts as a negative feedback regulator of TGF-β signaling.

By inhibiting CHIT1, OATD-01 effectively dampens the pro-fibrotic TGF-β signaling cascade. This leads to a reduction in fibroblast activation and subsequent collagen deposition.

Impact on Macrophage Activation

Activated macrophages are a primary source of CHIT1 in pathological conditions. These macrophages often adopt a pro-inflammatory and pro-fibrotic phenotype. OATD-01 has been shown to modulate macrophage activity, leading to a decrease in the production of pro-inflammatory mediators. By inhibiting CHIT1, OATD-01 can shift the macrophage phenotype towards a more anti-inflammatory and pro-resolving state, further contributing to the attenuation of fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of OATD-01.

In Vitro Chitinase Activity Assay

This assay quantifies the enzymatic activity of chitinases and the inhibitory potency of compounds like OATD-01. It utilizes a fluorogenic substrate that, when cleaved by chitinase, releases a fluorescent molecule.

Materials:

-

Recombinant human CHIT1 or AMCase

-

OATD-01

-

4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (fluorogenic substrate)

-

Assay Buffer (e.g., phosphate-citrate buffer, pH 5.2)

-

Stop Solution (e.g., glycine-NaOH buffer, pH 10.6)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of OATD-01 in the assay buffer.

-

In the wells of the 96-well plate, add a fixed concentration of the chitinase enzyme.

-

Add the different concentrations of OATD-01 to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each OATD-01 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the OATD-01 concentration and fitting the data to a dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is widely used to assess the anti-fibrotic efficacy of therapeutic agents. Bleomycin (B88199) administration induces lung injury and subsequent fibrosis, mimicking aspects of human IPF.

Materials:

-

C57BL/6 mice

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice.

-

Surgically expose the trachea.

-

Administer a single intratracheal dose of bleomycin (e.g., 1-3 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

Suture the incision and allow the animals to recover.

-

Administer OATD-01 or vehicle control daily via oral gavage, starting at a predetermined time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention).

-

At the end of the study period (e.g., day 21 or 28), euthanize the mice and harvest the lungs.

-

Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome or Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) content).

Histological Assessment of Collagen Deposition (Sirius Red Staining)

This staining method is used to visualize collagen fibers in tissue sections, allowing for the quantification of fibrosis.

Materials:

-

Paraffin-embedded lung tissue sections (5 µm)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Acetic acid solution (0.5%)

-

Ethanol (B145695) (100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the lung tissue sections.

-

Stain the sections with Picro-Sirius Red solution for 60 minutes.

-

Rinse the slides in two changes of acetic acid solution.

-

Dehydrate the sections through graded ethanol series to 100% ethanol.

-

Clear the sections in xylene and mount with a resinous medium.

-

Visualize the stained sections under a light microscope. Collagen fibers will appear red. For more detailed analysis, polarized light microscopy can be used, where thicker type I collagen fibers appear yellow-orange and thinner type III collagen fibers appear green.

Fibroblast to Myofibroblast Differentiation Assay

This in vitro assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts, a key process in fibrosis.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

TGF-β1

-

OATD-01

-

Antibodies for immunofluorescence (e.g., anti-alpha-smooth muscle actin [α-SMA])

-

Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)

Procedure:

-

Seed primary human lung fibroblasts in a multi-well plate.

-

After cell adherence, replace the medium with a low-serum medium.

-

Pre-treat the cells with various concentrations of OATD-01 for 1-2 hours.

-

Induce myofibroblast differentiation by adding TGF-β1 (e.g., 2 ng/mL) to the medium.

-

Incubate for 48-72 hours.

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for α-SMA, a marker of myofibroblast differentiation.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a high-content imaging system.

-

Quantify the expression of α-SMA to determine the extent of myofibroblast differentiation and the inhibitory effect of OATD-01.

Conclusion

While the specific inhibitory pathway of "this compound" requires further investigation, the comprehensive data available for the exemplary inhibitor OATD-01 provides a robust framework for understanding the therapeutic strategy of chitinase inhibition. By targeting CHIT1 and AMCase, OATD-01 effectively mitigates pro-fibrotic signaling, primarily through the modulation of the TGF-β pathway, and dampens the inflammatory response by altering macrophage phenotypes. The detailed experimental protocols provided herein offer a guide for the continued research and development of chitinase inhibitors as a promising new class of therapeutics for a range of debilitating inflammatory and fibrotic diseases.

References

Preliminary Studies on the Efficacy of Chitinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that degrade chitin (B13524), are pivotal in the pathophysiology of various diseases, including fungal infections, inflammatory disorders, and fibrosis. The inhibition of these enzymes presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preliminary efficacy of key chitinase (B1577495) inhibitors, focusing on OATD-01, Kasugamycin, and Argifin. It details the experimental protocols for assessing their efficacy and visualizes the core signaling pathways involved. While the initial query concerned "Chitinase-IN-1," this document focuses on publicly documented inhibitors to provide a concrete and data-driven resource.

Quantitative Efficacy Data of Chitinase Inhibitors

The following tables summarize the in vitro and in vivo efficacy data for selected chitinase inhibitors.

Table 1: In Vitro Inhibitory Activity of Chitinase Inhibitors

| Inhibitor | Target Chitinase | Assay Type | IC50 / Ki Value | Reference |

| OATD-01 | Human CHIT1 | Enzymatic | IC50 = 23.4 nM | [1] |

| Human AMCase | Enzymatic | IC50 = 9.2 nM | [1] | |

| Mouse CHIT1 | Enzymatic | IC50 = 27.5 nM | [1] | |

| Mouse AMCase | Enzymatic | IC50 = 7.8 nM | [1] | |

| Kasugamycin | Human CHIT1 | Enzymatic | Potent Inhibition | [2] |

| Argifin | Serratia marcescens ChiA | Enzymatic | IC50 = 0.025 µM | |

| Serratia marcescens ChiB | Enzymatic | IC50 = 6.4 µM | ||

| Aspergillus fumigatus ChiB1 | Enzymatic | IC50 = 1.1 µM | ||

| Human CHIT1 | Enzymatic | IC50 = 4.5 µM | ||

| Lucilia cuprina Chitinase | Enzymatic | IC50 = 3.7 µM |

Table 2: In Vivo Efficacy of Chitinase Inhibitors in Disease Models

| Inhibitor | Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| OATD-01 | Bleomycin-induced pulmonary fibrosis | Mouse | 30 mg/kg, po, bid | Significant reduction in lung fibrosis, comparable to pirfenidone. | |

| Kasugamycin | Bleomycin- and TGF-β-stimulated pulmonary fibrosis | Mouse | Not specified | Impressive anti-fibrotic effects in both preventive and therapeutic settings. | |

| Inhibits profibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation. | |||||

| Argifin | Fungal infection (in vitro data suggests potential) | - | - | Potent inhibitor of fungal chitinases. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of efficacy studies.

Protocol 1: Fluorometric Chitinase Inhibition Assay

This assay is a sensitive method for quantifying chitinase activity and the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

-

4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (Substrate)

-

Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)

-

Stop Solution: Glycine-NaOH buffer (pH 10.6)

-

Chitinase enzyme

-

Test inhibitor (e.g., OATD-01)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Enzyme Preparation: Dilute the chitinase enzyme to the desired concentration in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add 50 µL of the diluted test inhibitor solutions. Add 50 µL of the diluted enzyme solution to each well. Include wells with buffer only (blank) and enzyme with vehicle (negative control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare the substrate solution in the assay buffer. Add 100 µL of the substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Dinitrosalicylic Acid (DNS) Method for Chitinase Activity

This colorimetric assay measures the amount of reducing sugars released from a chitin substrate by chitinase activity.

Materials:

-

Colloidal chitin (1% w/v)

-

DNS reagent (3,5-dinitrosalicylic acid)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Chitinase enzyme

-

Test inhibitor

-

Spectrophotometer (540 nm)

Procedure:

-

Reaction Mixture: In a test tube, combine 1 mL of 1% colloidal chitin, 1 mL of sodium phosphate buffer, and 0.5 mL of the chitinase enzyme solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding 3 mL of DNS reagent.

-

Color Development: Boil the mixture for 10-15 minutes. A color change from yellow to reddish-brown will occur.

-

Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to quantify the amount of reducing sugar released.

-

Data Analysis: Determine the chitinase activity in the presence and absence of the inhibitor to calculate the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

Chitinase inhibitors exert their effects by modulating key signaling pathways involved in inflammation and fibrosis.

TGF-β Signaling Pathway in Pulmonary Fibrosis

Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. Chitinase 1 (CHIT1) has been shown to contribute to the pathogenesis of pulmonary fibrosis through the regulation of TGF-β signaling. The inhibitor Kasugamycin has been demonstrated to exert its anti-fibrotic effects by interfering with this pathway. Specifically, Kasugamycin inhibits the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1), a molecule that enhances TGF-β signaling.

Caption: TGF-β signaling pathway in fibrosis and the inhibitory action of Kasugamycin.

Chitin-Induced Immune Signaling

Chitin fragments can act as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses. The recognition of chitin by pattern recognition receptors (PRRs) on immune cells, such as macrophages, initiates signaling cascades that lead to the production of pro-inflammatory cytokines. This pathway is a key target for chitinase inhibitors in inflammatory diseases.

Caption: Chitin-induced immune signaling and the role of chitinase inhibitors.

Conclusion

The preliminary studies on chitinase inhibitors like OATD-01, Kasugamycin, and Argifin demonstrate their significant therapeutic potential in a range of diseases, particularly those with inflammatory and fibrotic components. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further research and development in this promising area of pharmacology. Continued investigation into the efficacy, safety, and mechanisms of action of these and other novel chitinase inhibitors is warranted to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Chitinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-1 is a potent and selective inhibitor of chitotriosidase (CHIT1), a member of the glycosyl hydrolase family 18. Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a compelling therapeutic target.[1] CHIT1 is predominantly expressed by activated macrophages and is implicated in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF), sarcoidosis, and other interstitial lung diseases.[2][3][4] this compound offers a valuable tool for studying the role of CHIT1 in these disease processes and for evaluating the therapeutic potential of CHIT1 inhibition. These application notes provide detailed protocols for the use of this compound in a laboratory setting.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of CHIT1 and preventing the hydrolysis of its substrate, chitin.[1] By blocking the enzymatic activity of CHIT1, this compound can modulate downstream signaling pathways and cellular responses implicated in inflammation and fibrosis. Notably, CHIT1 has been shown to augment TGF-β1 signaling, a key pathway in fibrosis, and its inhibition can attenuate these effects.

Data Presentation

The inhibitory activity of this compound and its close analog, OATD-01, has been characterized against both human and murine CHIT1, as well as the related acidic mammalian chitinase (B1577495) (AMCase).

| Compound | Target | Assay | Value (nM) |

| OATD-01 | hCHIT1 | IC50 | 23 |

| OATD-01 | mCHIT1 | IC50 | 28 |

| OATD-01 | hAMCase | IC50 | 9 |

| OATD-01 | mAMCase | IC50 | 7.8 |

| OATD-01 | hCHIT1 | Ki | 17.3 |

| OATD-01 | mCHIT1 | Ki | 26.05 |

| OATD-01 | hAMCase | Ki | 4.8 |

| OATD-01 | mAMCase | Ki | 5.7 |

Table 1: Inhibitory activity of OATD-01, a close analog of this compound, against human (h) and murine (m) CHIT1 and AMCase.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes the determination of the inhibitory activity of this compound against CHIT1 using a fluorogenic substrate.

Materials:

-

Recombinant human CHIT1 (or other target chitinase)

-

This compound

-

Fluorogenic substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside

-

Assay Buffer: 50 mM sodium phosphate, pH 5.0

-

Stop Solution: 0.5 M sodium carbonate

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

-

Add 30 µL of recombinant CHIT1 enzyme solution (final concentration ~1-5 nM) to each well, except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration ~10-20 µM) to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay Workflow

Cellular Assay: Inhibition of Pro-inflammatory Mediator Release from Macrophages

This protocol details a method to assess the effect of this compound on the release of pro-inflammatory mediators from activated macrophages.

Materials:

-

Human or murine macrophages (e.g., primary bronchoalveolar lavage fluid (BALF) macrophages, bone marrow-derived macrophages (BMDMs), or a macrophage cell line like THP-1)

-

Lipopolysaccharide (LPS) or other appropriate macrophage stimulus

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ELISA kits for target cytokines/chemokines (e.g., CCL4, IL-15)

-

96-well cell culture plates

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the macrophages with an appropriate agonist (e.g., LPS at 100 ng/mL) for 18-24 hours. Include an unstimulated control.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory mediators (e.g., CCL4, IL-15) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on cytokine/chemokine release.

Inhibition of Macrophage-Mediated Inflammation

In Vivo Murine Model of Pulmonary Fibrosis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a bleomycin-induced pulmonary fibrosis model in mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin (B88199) sulfate

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Equipment for intratracheal instillation

Procedure:

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.

-

Treatment: Begin treatment with this compound (e.g., 30-100 mg/kg, once daily by oral gavage) on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic model). A vehicle control group should be included.

-

Monitoring: Monitor mice daily for signs of distress and record body weight regularly.

-

Endpoint Analysis (e.g., Day 21):

-

Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Perfuse the lungs and harvest them for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis using a scoring system (e.g., Ashcroft score).

-

Homogenize a portion of the lung tissue for biochemical analysis (e.g., Sircol assay for soluble collagen content) and gene expression analysis (e.g., qPCR for profibrotic markers).

-

-

Data Analysis: Compare the extent of fibrosis and inflammation between the this compound-treated group and the vehicle-treated group.

In Vivo Pulmonary Fibrosis Experimental Workflow

Signaling Pathway

CHIT1 is involved in the TGF-β signaling pathway, which is a central regulator of fibrosis. Inhibition of CHIT1 can modulate this pathway.

CHIT1 in the TGF-β Signaling Pathway

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitinase-IN-1 experimental protocol for fungal growth inhibition

An experimental protocol for evaluating the fungal growth inhibition properties of a hypothetical chitinase (B1577495) inhibitor, Chitinase-IN-1, is detailed below. This document provides comprehensive methodologies for key experiments, presents data in structured tables, and includes diagrams for signaling pathways and experimental workflows as requested.

Application Notes and Protocols for this compound

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity.[1][2][3] Chitinases are enzymes that hydrolyze chitin and are essential for fungal growth, morphogenesis, and cell division.[4][5] Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal agents. This compound is a potent and selective inhibitor of fungal chitinases. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound and characterizing its effect on fungal growth.

Mechanism of Action

This compound is hypothesized to act by binding to the active site of fungal chitinases, thereby preventing the breakdown of chitin. This inhibition of chitin degradation disrupts the normal processes of cell wall remodeling and septa formation, leading to compromised cell wall integrity, abnormal morphology, and ultimately, the inhibition of fungal growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

A generalized workflow for assessing the antifungal activity of this compound is depicted below.

Caption: Experimental workflow for antifungal testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

This compound

-

Test fungi (e.g., Aspergillus fumigatus, Candida albicans, Trichoderma spp.)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

Spectrophotometer or microplate reader

-

Sterile saline or PBS

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Fungal Inoculum Preparation:

-

Grow the fungal strains on appropriate agar (B569324) plates.

-

Harvest spores or yeast cells and suspend them in sterile saline.

-

Adjust the suspension to a final concentration of 1 x 105 to 5 x 105 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in the broth medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (fungal inoculum without inhibitor) and a negative control (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-72 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Alternatively, measure the optical density (OD) at 600 nm to determine the concentration that inhibits 50% of growth (MIC50) compared to the positive control.

-

Radial Growth Inhibition Assay

This assay measures the effect of this compound on the radial growth of filamentous fungi on a solid medium.

Materials:

-

This compound

-

Test filamentous fungi (e.g., Sclerotium rolfsii, Colletotrichum sp.)

-

Potato Dextrose Agar (PDA) plates

-

Sterile cork borer or pipette tips

Procedure:

-

Preparation of Amended Media:

-

Prepare PDA and autoclave.

-

Cool the medium to 45-50°C and add this compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Pour the amended PDA into sterile Petri dishes.

-

-

Inoculation:

-

Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony.

-

Place the mycelial plug at the center of the PDA plates containing different concentrations of this compound.

-

Use a PDA plate without the inhibitor as a control.

-

-

Incubation and Measurement:

-

Incubate the plates at 25-28°C.

-

Measure the colony diameter daily for 3-7 days, or until the control plate is fully covered.

-

-

Calculation of Growth Inhibition:

-

Calculate the percentage of growth inhibition using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

-

Data Presentation

The quantitative data obtained from the above experiments should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi.

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus fumigatus | 12.5 | 25 |

| Candida albicans | 25 | 50 |

| Trichoderma asperellum | 6.25 | 12.5 |

| Sclerotium rolfsii | 10 | 20 |

| Colletotrichum sp. | 15 | 30 |

Table 2: Percentage of Radial Growth Inhibition of Filamentous Fungi by this compound.

| Concentration (µg/mL) | Sclerotium rolfsii | Colletotrichum sp. |

| 10 | 35% | 28% |

| 25 | 62% | 55% |

| 50 | 85% | 78% |

| 100 | 98% | 92% |

Conclusion

The protocols described in this document provide a framework for the systematic evaluation of the antifungal properties of the chitinase inhibitor, this compound. The data generated from these experiments will be crucial for understanding its potency, spectrum of activity, and potential as a novel antifungal therapeutic or agricultural agent. Further studies may include investigating the effects of this compound on fungal morphology using microscopy and exploring its efficacy in in vivo models of fungal infection.

References

- 1. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chitinase-IN-1 as a Biocontrol Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-1 is a potent inhibitor of insect and fungal chitinases, as well as N-acetylhexosaminidases.[1] By targeting the enzymatic degradation of chitin (B13524), a crucial structural component of fungal cell walls and insect exoskeletons, this compound presents a promising avenue for the development of novel biocontrol agents.[2][3][4] Its specificity for insect and fungal enzymes over mammalian and plant counterparts suggests a favorable safety profile for agricultural and therapeutic applications.[1] These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways related to the use of this compound as a biocontrol agent.

Quantitative Data

The inhibitory activity of this compound has been quantified against insect chitinases and N-acetylhexosaminidases. While comprehensive data across a wide range of species is still emerging, initial findings demonstrate significant inhibition. Further studies on analogous compounds containing the 1,3,4-thiadiazole (B1197879) moiety have shown promising antifungal and insecticidal activities, suggesting a broader potential for this class of inhibitors.

| Target Enzyme | Inhibitor Concentration | % Inhibition | Reference |

| Insect Chitinase | 50 µM | 75% | |

| N-acetyl-hexosaminidase | 20 µM | 67% |

| Analogous Compound Activity (1,3,4-Thiadiazole Derivatives) | Target Organism | Activity Metric (MIC/LC50) | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | MIC: 8 to 96 µg/ml | |

| 5-(2-(4-chlorobenzyloxy)phenyl)-N-allyl-1,3,4-thiadiazol-2-amine | Candida albicans | MIC: 0.08 µmol/mL | |

| Novel 1,3,4-thiadiazole derivative | Spodoptera littoralis | LC50: 6.42 mg/L | |

| Novel 1,3,4-thiadiazole derivative | Aphis craccivora | Comparable to commercial insecticides |

Signaling Pathways

Inhibition of Fungal Cell Wall Integrity Pathway

Chitin is an essential component of the fungal cell wall, providing structural rigidity. This compound, by inhibiting chitin-degrading enzymes, disrupts the normal processes of cell wall remodeling and repair. This disruption triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. However, the sustained inability to properly process chitin can lead to an imbalance in cell wall composition, ultimately compromising fungal viability. The inhibition of chitinases can lead to an accumulation of chitin, which in turn can trigger a cascade of downstream signaling events, including the activation of stress-response transcription factors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Testing Chitinase-IN-1 on Insect Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1][2] Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin, playing a vital role in insect molting (ecdysis), growth, and development.[2][3] Inhibition of chitinase (B1577495) activity can disrupt these essential processes, leading to developmental defects and mortality, making chitinases a promising target for the development of novel insecticides.[4] Chitinase-IN-1 is a compound that has been identified as an inhibitor of insect chitinases and N-acetylglucosaminidases. This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against insect models.

Mechanism of Action: Chitin Degradation Pathway

During the molting process, insects must degrade their old cuticle to allow for growth. This process is tightly regulated and involves the sequential action of several enzymes, primarily chitinases and β-N-acetylglucosaminidases (Hexosaminidases). This compound is hypothesized to disrupt this pathway by inhibiting the catalytic activity of these key enzymes, leading to a failure in cuticle degradation and ultimately, mortality.

Figure 1. Proposed mechanism of action of this compound on the insect chitin degradation pathway.

Part 1: In Vitro Chitinase Activity Assay

This protocol describes the determination of the inhibitory effect of this compound on chitinase activity using a colorimetric method with colloidal chitin as a substrate.

1.1. Materials and Reagents

-

This compound (stored at -20°C or -80°C)

-

Insect-derived chitinase (e.g., from Tribolium castaneum or commercially available)

-

Colloidal chitin (1% w/v)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

N-acetyl-D-glucosamine (GlcNAc) standard

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

Water bath or incubator

-

Spectrophotometer

1.2. Experimental Protocol

References

- 1. journals.biologists.com [journals.biologists.com]